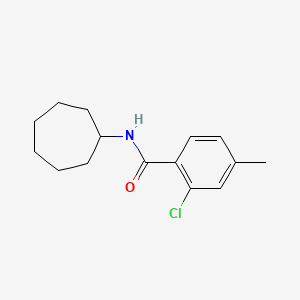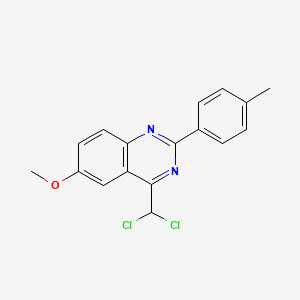
2-chloro-N-cycloheptyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cycloheptyl-4-methylbenzamide, also known as Milacemide, is a synthetic compound that belongs to the benzamide class of drugs. It was first discovered in the 1970s and has since been extensively studied for its potential therapeutic applications. Milacemide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-cycloheptyl-4-methylbenzamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-chloro-N-cycloheptyl-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-cycloheptyl-4-methylbenzamide has several advantages as a research compound. It is relatively easy to synthesize and has been well-studied, making it a reliable and well-established research tool. However, there are also some limitations to its use. 2-chloro-N-cycloheptyl-4-methylbenzamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, the compound is not very soluble in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-cycloheptyl-4-methylbenzamide. One area of interest is the compound's potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand the compound's mechanism of action and potential therapeutic effects in these conditions. Additionally, 2-chloro-N-cycloheptyl-4-methylbenzamide may have potential applications in the treatment of depression, anxiety, and schizophrenia, and further research is needed to explore these possibilities. Finally, the development of new synthesis methods and analogs of 2-chloro-N-cycloheptyl-4-methylbenzamide may lead to the discovery of even more effective compounds with potential therapeutic applications.
Méthodes De Synthèse
2-chloro-N-cycloheptyl-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with cycloheptylamine in the presence of anhydrous aluminum chloride. The resulting product is then chlorinated using thionyl chloride to yield 2-chloro-N-cycloheptyl-4-methylbenzamide. The synthesis method has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
2-chloro-N-cycloheptyl-4-methylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. 2-chloro-N-cycloheptyl-4-methylbenzamide has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
2-chloro-N-cycloheptyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11-8-9-13(14(16)10-11)15(18)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTWUTKSUDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5748951.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5748961.png)
![5-[(2-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748964.png)
![2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5748970.png)
![N-(2-ethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5748975.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5748981.png)

![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)
![3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5749018.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)